

Sodium gentisate as a reagent in organic synthesis reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium gentisate**

Cat. No.: **B10858374**

[Get Quote](#)

Sodium Gentisate: A Versatile Reagent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sodium gentisate, the sodium salt of 2,5-dihydroxybenzoic acid, is a high-purity, crystalline solid that serves as a versatile and valuable intermediate in a variety of organic synthesis reactions. Its unique structure, featuring both a carboxylate and two hydroxyl groups, allows it to participate in a range of transformations, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of **sodium gentisate** as a reagent in key organic synthesis reactions, with a focus on nucleophilic substitution reactions for the formation of ethers and esters.

Core Properties and Handling

Sodium gentisate is a stable compound, typically available with a purity of $\geq 99.0\%$.^[1] Proper storage in a cool, dry, and well-ventilated area is essential to maintain its integrity. As a salt, it is generally more soluble in polar solvents than its corresponding free acid, gentisic acid.

Table 1: Physicochemical Properties of **Sodium Gentisate**

Property	Value	Reference
CAS Number	4955-90-2	[1]
Molecular Formula	C ₇ H ₅ NaO ₄	[1]
Molecular Weight	176.10 g/mol	[1]
Appearance	White to off-white or reddish crystalline powder	[1]
Purity	≥99.0%	[1]

Applications in Organic Synthesis

The reactivity of **sodium gentisate** is primarily centered around the nucleophilicity of its phenoxide and carboxylate functionalities. The phenoxide ions, being stronger nucleophiles than the neutral hydroxyl groups of gentisic acid, readily participate in nucleophilic substitution reactions, such as the Williamson ether synthesis. The carboxylate group can also undergo esterification with suitable electrophiles.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In this reaction, the phenoxide ions of **sodium gentisate** act as nucleophiles, attacking an alkyl halide or other electrophile with a good leaving group in an SN2 reaction to form an ether linkage. This reaction is particularly useful for the synthesis of mono- or di-alkoxybenzoic acid derivatives, which are valuable intermediates in medicinal chemistry.

This protocol describes the exhaustive methylation of **sodium gentisate** using iodomethane to yield methyl 2,5-dimethoxybenzoate. This reaction proceeds via a double Williamson ether synthesis at the two hydroxyl groups, followed by esterification of the carboxylic acid.

Reaction Scheme:

Caption: Workflow for the synthesis of methyl 2,5-dimethoxybenzoate.

Esterification Reactions

The carboxylate group of **sodium gentisate** can act as a nucleophile to attack alkyl halides, leading to the formation of gentisic acid esters. This reaction provides a direct route to ester derivatives without the need for prior activation of the carboxylic acid.

This protocol outlines the esterification of **sodium gentisate** with benzyl bromide. This reaction is a nucleophilic substitution where the carboxylate anion displaces the bromide ion from benzyl bromide.

Reaction Scheme:

Experimental Protocol:

- Reagents:
 - **Sodium gentisate**
 - Benzyl bromide
 - Polar aprotic solvent (e.g., DMF)
- Procedure:
 - Dissolve **sodium gentisate** in a suitable polar aprotic solvent such as DMF in a round-bottom flask equipped with a magnetic stirrer.
 - Add a stoichiometric equivalent of benzyl bromide to the solution.
 - Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
 - Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to obtain the crude product.

- Purify the crude benzyl 2,5-dihydroxybenzoate by recrystallization or column chromatography.

Quantitative Data:

Product	CAS Number	Yield	Reference
Benzyl 2,5-dihydroxybenzoate	21782-87-6	Good	[2]

Reaction Mechanism for the Esterification of **Sodium Gentisate**:

[Click to download full resolution via product page](#)

Caption: SN2 mechanism for the synthesis of benzyl 2,5-dihydroxybenzoate.

Conclusion

Sodium gentisate is a readily available and highly versatile reagent for organic synthesis. Its ability to act as a nucleophile through both its phenoxide and carboxylate functionalities allows for the straightforward synthesis of a variety of ether and ester derivatives. The protocols provided herein offer a foundation for researchers to utilize **sodium gentisate** in the development of novel molecules with potential applications in the pharmaceutical and other chemical industries. Further exploration of its reactivity in other transformations, such as C-C cross-coupling or heterocycle formation, could unveil even broader utility for this valuable building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sodium gentisate as a reagent in organic synthesis reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858374#sodium-gentisate-as-a-reagent-in-organic-synthesis-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

